7-(3-Fluoro-5-methylphenyl)-1,6-naphthyridine
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Overview
Description
7-(3-fluoro-5-methylphenyl)-1,6-naphthyridine is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a naphthyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-fluoro-5-methylphenyl)-1,6-naphthyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-5-methylphenylboronic acid with a suitable naphthyridine precursor under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(3-fluoro-5-methylphenyl)-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
7-(3-fluoro-5-methylphenyl)-1,6-naphthyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-(3-fluoro-5-methylphenyl)-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-methylphenylboronic acid
- 3-fluoro-5-methylphenylmethanol
- 3-fluoro-5-methylbenzyl alcohol
Uniqueness
Compared to similar compounds, 7-(3-fluoro-5-methylphenyl)-1,6-naphthyridine exhibits unique properties due to the presence of the naphthyridine core. This structural feature enhances its binding affinity to certain biological targets and increases its potential for therapeutic applications .
Properties
Molecular Formula |
C15H11FN2 |
---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
7-(3-fluoro-5-methylphenyl)-1,6-naphthyridine |
InChI |
InChI=1S/C15H11FN2/c1-10-5-12(7-13(16)6-10)15-8-14-11(9-18-15)3-2-4-17-14/h2-9H,1H3 |
InChI Key |
ZJIGDEYNCCHRKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2=NC=C3C=CC=NC3=C2 |
Origin of Product |
United States |
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